2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a substituted imidazo[1,2-a]pyridine derivative characterized by a carbaldehyde functional group at the 3-position, a 2,5-dimethylphenyl substituent at the 2-position, and a methyl group at the 8-position of the fused heterocyclic ring. This compound shares structural homology with pharmacologically active imidazo[1,2-a]pyridine-based agents, such as the bisphosphonate drug minodronic acid (used for osteoporosis and hypercalcemia) .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-7-12(2)14(9-11)16-15(10-20)19-8-4-5-13(3)17(19)18-16/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMWJKVVLDPHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=C(C3=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylphenylamine with 2-bromo-3-methylpyridine in the presence of a base can lead to the formation of the imidazo[1,2-a]pyridine core. Subsequent formylation of the resulting compound yields the desired carbaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
- Key Observations: The carbaldehyde group in the target compound distinguishes it from minodronic acid, which features a bisphosphonate moiety critical for bone-targeting and antiresorptive activity .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
| Property | 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | Minodronic Acid |
|---|---|---|
| Molecular Weight | ~320.4 g/mol | 279.1 g/mol (anhydrous) |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~0.8 (hydrophilic) |
| Aqueous Solubility | Low (due to aromatic substituents) | High (bisphosphonate ionization) |
| Bioavailability | Likely moderate (limited by solubility) | Low (polar, poor intestinal absorption) |
- Key Observations: The carbaldehyde derivative’s higher LogP suggests enhanced blood-brain barrier penetration compared to minodronic acid, making it a candidate for CNS-targeting applications. Minodronic acid’s poor oral bioavailability necessitates intravenous administration, whereas the target compound’s lipophilicity may support oral dosing if solubility is addressed .
Biological Activity
2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881040-56-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₆N₂O
- Molecular Weight : 264.32 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with a carbaldehyde group and a dimethylphenyl substituent.
Synthesis
The synthesis of 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions including cyclization and functional group modifications. Specific synthetic routes may vary based on the desired purity and yield.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with cellular pathways.
Anticancer Properties
Recent research indicates that 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induces apoptosis via intrinsic pathways |
| MCF-7 (Breast) | 15.0 | Inhibits cell proliferation through CDK inhibition |
| A549 (Lung) | 10.0 | Disrupts mitotic spindle formation |
These results suggest that the compound's mechanism may involve the disruption of critical cellular processes necessary for cancer cell survival and proliferation.
The proposed mechanisms by which 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to oxidative stress in cancer cells, further promoting apoptosis.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with the compound at concentrations ranging from 5 µM to 20 µM led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- In Vivo Efficacy : In animal models bearing xenografts of MCF-7 cells, administration of the compound resulted in significant tumor reduction compared to control groups. The reduction was attributed to both direct cytotoxic effects and modulation of tumor microenvironment.
- Combination Therapy : Research indicates enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
